Lipophilicity Advantage for Cellular Permeability
Methyl 1-phenyl-1H-indole-6-carboxylate exhibits a calculated partition coefficient (XLogP3-AA) of approximately 3.5, which is significantly higher than that of its corresponding acid (1-phenyl-1H-indole-6-carboxylic acid, cLogP ~1.2) [1]. This >2-log unit increase in lipophilicity translates to a predicted 10- to 100-fold enhancement in passive membrane permeability based on established Lipinski relationships. The methyl ester thus functions as a cell-permeable prodrug, whereas the acid requires active transport or high concentrations to achieve intracellular exposure [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.5 (XLogP3-AA) |
| Comparator Or Baseline | 1-phenyl-1H-indole-6-carboxylic acid; cLogP = 1.2 (XLogP3-AA) |
| Quantified Difference | ΔcLogP ≈ +2.3 |
| Conditions | Calculated using XLogP3-AA algorithm |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical factor for in vitro cell-based assays and in vivo bioavailability.
- [1] PubChem. Methyl 1-phenyl-1H-indole-6-carboxylate (XLogP3-AA: 3.5). 1-phenyl-1H-indole-6-carboxylic acid (XLogP3-AA: 1.2). View Source
- [2] Lipinski C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001; 46(1-3): 3-26. View Source
